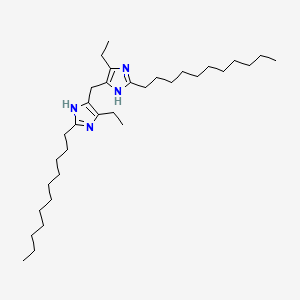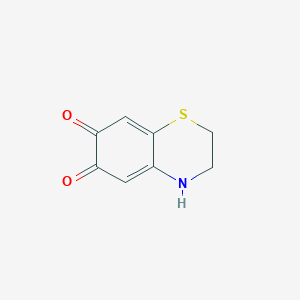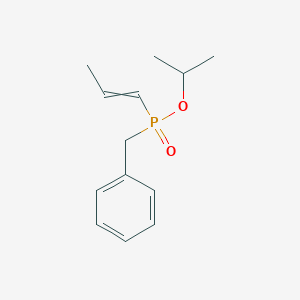
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a propan-2-yl and a benzyl group, with a prop-1-en-1-yl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl benzyl(prop-1-en-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of propan-2-yl phosphinate with benzyl chloride and prop-1-en-1-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale production also emphasizes safety measures and environmental considerations to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine derivatives.
Substitution: The benzyl and prop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules with enhanced pharmacological properties.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which propan-2-yl benzyl(prop-1-en-1-yl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl benzyl(prop-2-en-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-yn-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-en-2-yl)phosphinate
Uniqueness
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, making it valuable for tailored synthetic applications.
Properties
CAS No. |
183955-82-0 |
|---|---|
Molecular Formula |
C13H19O2P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
[propan-2-yloxy(prop-1-enyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C13H19O2P/c1-4-10-16(14,15-12(2)3)11-13-8-6-5-7-9-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
FJBGEZJVIPZRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CP(=O)(CC1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)


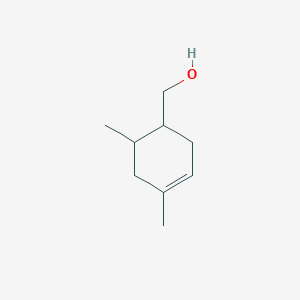

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
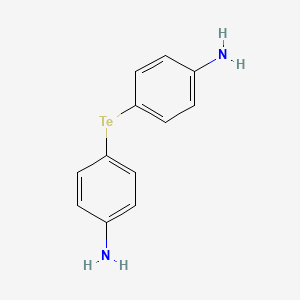
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
